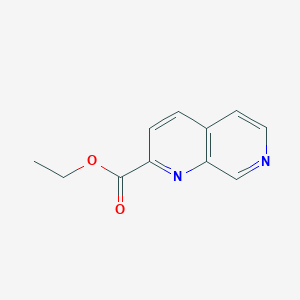

Ethyl 1,7-naphthyridine-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 1,7-naphthyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)9-4-3-8-5-6-12-7-10(8)13-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLMYXFLIYXAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699667 | |

| Record name | Ethyl 1,7-naphthyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250674-53-4 | |

| Record name | Ethyl 1,7-naphthyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of Ethyl 1,7-naphthyridine-2-carboxylate typically involves constructing the naphthyridine core followed by esterification at the 2-position. The synthetic approaches can be broadly categorized into:

- Cyclization-based methods starting from suitably substituted pyridine derivatives.

- Cross-coupling and functional group transformations on preformed naphthyridine scaffolds.

Stepwise Synthetic Route (Based on Patent WO2021120953A1)

A recently patented method offers a streamlined and industrially scalable route with high yield and minimal environmental impact. The key steps are:

-

- Starting from 2-chloro-3-aminopyridine (Compound I), the amino group is protected using di-tert-butyl dicarbonate in the presence of an acid binding agent.

- Reaction conditions: Molar ratios of 1.0:1.0–10.0:0–15.0 (compound I: protecting reagent: acid binding agent).

- Solvent and temperature conditions are optimized to achieve high conversion to the protected intermediate (Compound II).

-

- Compound II undergoes lithiation using n-butyllithium in tetrahydrofuran (THF) at low temperature.

- N-formylmorpholine is used as the formylation reagent to introduce an aldehyde functionality, yielding Compound III.

-

- Compound III is reacted with a Lewis acid catalyst (lithium tetrafluoroborate) and an acrylate derivative (N,N-dimethylamino ethyl acrylate) in acetonitrile.

- The reaction proceeds at 50–80 °C to form the naphthyridine ring system, yielding Compound IV, which contains the ethyl ester at the 2-position.

- Molar ratios for this step are 1.0:1.0–2.0:1.5–3.0 (Compound III: Lewis acid: acrylate).

Deprotection and Purification:

- The protecting group is removed under mild acidic or basic conditions.

- The final product, this compound, is purified by recrystallization or chromatographic techniques.

Alternative Synthetic Routes and Functionalization

- Suzuki-Miyaura cross-coupling reactions have been employed to introduce various aromatic substituents on the naphthyridine core, starting from halogenated naphthyridine esters.

- Reduction of the naphthyridine ring using sodium cyanoborohydride (NaBH3CN) followed by nucleophilic substitution (S_N2) allows for the introduction of heteroaryl groups, expanding the compound’s functional diversity.

- Radiolabeling precursors for PET imaging have been synthesized by methylation of phenolic or hydroxypyridinyl precursors derived from this compound, demonstrating the compound’s versatility in medicinal chemistry.

Comparative Data Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Amino group protection | Di-tert-butyl dicarbonate, acid binding agent | High | Protects amino functionality for lithiation |

| 2 | Lithiation and formylation | n-Butyllithium, THF, N-formylmorpholine | Moderate | Introduces aldehyde for cyclization |

| 3 | Cyclization | Lithium tetrafluoroborate, N,N-dimethylamino ethyl acrylate, acetonitrile, 50–80 °C | High | Forms naphthyridine core with ethyl ester |

| 4 | Deprotection and purification | Acid/base treatment, recrystallization or chromatography | High | Yields pure this compound |

Research Findings and Optimization Notes

- The patented method emphasizes environmentally friendly reagents and solvents, avoiding highly toxic or explosive materials, which is critical for industrial scalability.

- The use of lithium tetrafluoroborate as a Lewis acid catalyst provides efficient cyclization with good selectivity and yield.

- Protection and deprotection steps are crucial to prevent side reactions during lithiation and formylation.

- Alternative methods involving Suzuki coupling and reductions enable the synthesis of derivatives but may involve longer synthetic sequences and lower overall yields.

- Radiolabeling studies confirm that this compound derivatives can be functionalized for advanced applications, indicating the robustness of the synthetic intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1,7-naphthyridine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 1,7-naphthyridine-2-carboxylate has been explored for its potential therapeutic effects:

- Neurological Disorders : The compound acts as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), which is implicated in cognitive functions. This modulation has shown promise in preclinical studies for treating Alzheimer's disease and schizophrenia .

- Antimicrobial Activity : Research indicates that derivatives of naphthyridines exhibit significant antimicrobial properties against various pathogens. For example, compounds derived from this compound have demonstrated effective minimum inhibitory concentrations against Gram-positive and Gram-negative bacteria .

Pharmacological Studies

This compound serves as a scaffold for developing new pharmacological agents. Its derivatives are under investigation for their ability to interact with specific biological targets:

- Cancer Treatment : The compound has been evaluated for anticancer properties, showing cytotoxic effects against several cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation .

- Pain Management : Given its role in modulating neurotransmitter systems, derivatives of this compound are being studied for their analgesic effects, potentially offering new avenues for pain relief therapies .

Data Table: Biological Activities of this compound Derivatives

| Activity Type | Target/Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Anticancer | Induces apoptosis in cancer cells | |

| Neurological | mGluR2 modulation | |

| Analgesic | Pain relief potential |

Case Study 1: Alzheimer's Disease Treatment

A study conducted on the effects of this compound derivatives on cognitive performance in rodent models showed significant improvements in memory tasks when administered as mGluR2-NAMs. These findings suggest potential therapeutic applications for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that specific derivatives exhibited low MIC values against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. These results support the development of new antimicrobial agents based on the naphthyridine scaffold .

Wirkmechanismus

The mechanism of action of ethyl 1,7-naphthyridine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells . The exact molecular targets and pathways are still under investigation, but structure-activity relationship studies provide insights into its biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Positional Isomerism: 1,7-Naphthyridine vs. 1,8-Naphthyridine Derivatives

The position of the nitrogen atoms in the naphthyridine ring significantly impacts physicochemical and biological properties. For instance:

- 1,8-Naphthyridine-3-carboxylic acid derivatives () are synthesized via the Gould–Jacobs reaction, yielding ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. These compounds exhibit antihistaminic activity, attributed to their planar aromatic core and substituent placement .

- Ethyl 1,7-naphthyridine-2-carboxylate derivatives, in contrast, feature a saturated decahydro ring system, reducing aromaticity and altering electronic properties. This structural difference may influence solubility and receptor binding compared to 1,8-naphthyridines .

Table 1: Key Differences Between 1,7- and 1,8-Naphthyridine Derivatives

Substituent Effects on Reactivity and Bioactivity

- This modification increases lipophilicity (ClogP ~2.1) compared to the parent compound .

- Amino-Oxo Derivatives: Ethyl 1-amino-3-oxo-2,7-naphthyridine-4-carboxylate () features amino and oxo groups, enabling hydrogen bonding interactions. These compounds are synthesized via Smiles rearrangement and exhibit higher polarity (e.g., HRMS m/z 373.2241) .

Stereochemical and Conformational Variations

The decahydro-1,6-naphthyridine core in this compound exists in cis and trans diastereomeric forms. For example:

- Isomer 1-2 (cis configuration) exhibits ¹H NMR signals at δ 4.24 (bm, 2H) and δ 3.06 (dddd, J = 4.0, 9.8, 12.3 Hz), indicative of axial-equatorial proton arrangements .

- Isomer 1-1 (trans configuration) shows distinct ¹³C NMR shifts at δ 172.6 (carboxylate) and δ 50.6 (amine), reflecting altered ring puckering .

Biologische Aktivität

Ethyl 1,7-naphthyridine-2-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Overview of Naphthyridine Compounds

Naphthyridines are nitrogen-containing heterocycles that exhibit a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This compound is particularly interesting due to its structural features that allow for various substitutions, enhancing its pharmacological potential.

Antimicrobial Activity

Research indicates that naphthyridine derivatives demonstrate significant antimicrobial properties. This compound has been evaluated against various bacterial strains. In a study assessing the antimicrobial efficacy of several naphthyridine derivatives:

- Minimum Inhibitory Concentrations (MICs) were determined for various pathogens.

- The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli , with MIC values comparable to established antibiotics.

| Pathogen | MIC (mM) |

|---|---|

| Staphylococcus aureus | 6.0 |

| Escherichia coli | 5.4 |

| Pseudomonas aeruginosa | Not Active |

Anticancer Properties

This compound has shown promise in cancer research. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

- Mechanism of Action : The compound induces apoptosis via the mitochondrial pathway and inhibits key signaling pathways involved in cell survival and proliferation.

- Cell Lines Tested : Research has focused on colon cancer (HCT116), lung cancer (A549), and breast cancer (MCF-7) cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 3.18 | Induction of apoptosis |

| A549 | 4.50 | Inhibition of PI3K/AKT pathway |

| MCF-7 | 3.05 | Cell cycle arrest at G1 phase |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in vitro using lipopolysaccharide (LPS)-stimulated BV2 microglial cells:

- The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- It was found to inhibit the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.

Case Studies

- Study on Anticancer Activity : A study conducted by Gong et al. investigated the effects of this compound on non-small cell lung cancer cells. The compound was shown to reduce cell viability by inducing G1 phase arrest and downregulating cyclin-dependent kinases (CDKs) involved in cell cycle progression.

- Neuroprotective Effects : Another study highlighted the neuroprotective potential of naphthyridine derivatives in models of neuroinflammation. This compound exhibited significant protective effects against oxidative stress-induced neuronal damage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1,7-naphthyridine-2-carboxylate, and how can purity be optimized during synthesis?

- Answer : The compound is synthesized via catalytic hydrogenation or saponification. For example, debenzylation of intermediates using Pd/C under hydrogen (3 atm, 20°C, 6 hours) yields derivatives like ethyl 5-hydroxy-1,7-naphthyridine-2-carboxylate with 78–95% efficiency . Saponification of esters (e.g., using NaOH in THF/water under reflux) converts ethyl esters to carboxylic acids, requiring purification via recrystallization or column chromatography . Monitor reaction progress using TLC and confirm purity via NMR and HPLC .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer : Use H/C NMR to confirm substituent positions and ester functionality (e.g., δ 8.05 ppm for aromatic protons, 167.66 ppm for carbonyl carbons) . IR identifies ester C=O stretches (~1700 cm) and hydroxyl groups if present. HRMS validates molecular weight (e.g., [M+H] at 187.1235) . For structural ambiguity, X-ray crystallography (via SHELXL refinement) resolves bond lengths and angles .

Q. What safety precautions are necessary given limited toxicity data?

- Answer : Handle in a fume hood with PPE (gloves, lab coat). Due to unknown acute/chronic toxicity (no LD data), avoid inhalation/contact. Store at 2–8°C under inert gas. Toxicity assessments should follow OECD guidelines for novel R&D compounds .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize reaction conditions for substituent modifications?

- Answer : Hybrid functionals (e.g., B3LYP with exact exchange terms) model electronic effects of substituents on reactivity. Calculate Gibbs free energy profiles for reactions like nucleophilic substitution at C-2/C-4 positions. Validate with experimental kinetics (e.g., Hammett plots) . For regioselectivity, analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

- Answer : Refine single-crystal XRD data using SHELX to confirm bond distances (e.g., C=O vs. C–O in esters) and hydrogen bonding patterns. For example, SHELXL refines twinned data for high-resolution structures, distinguishing between keto-enol tautomers . Pair with N NMR to validate nitrogen hybridization in the naphthyridine core .

Q. What strategies address low yields in cross-coupling reactions involving this compound?

- Answer : Screen Pd catalysts (e.g., Pd(OAc)/XPhos) and solvents (DMF vs. THF) to optimize Buchwald–Hartwig aminations. Additives like CuI or CsCO enhance coupling efficiency. For steric hindrance, use microwave-assisted synthesis (100°C, 30 minutes) to improve reaction rates . Monitor by LC-MS to identify side products (e.g., dehalogenation).

Q. How do substituents influence the compound’s bioactivity in medicinal chemistry applications?

- Answer : Introduce electron-withdrawing groups (e.g., -CF) at C-3 to enhance binding to kinase targets. Compare IC values against unmodified analogs. Use QSAR models to correlate logP with cellular permeability . For antimicrobial studies, test against Gram-negative/positive strains, noting MIC shifts with substituent polarity .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile conflicting spectral data for derivatives?

- Answer : Cross-validate using orthogonal techniques:

- If NMR suggests unexpected tautomers, use C DEPT to confirm carbon environments.

- For HRMS discrepancies, reanalyze with ESI/APCI ionization and compare with isotopic patterns.

- If XRD and computational models disagree, re-examine crystal packing effects or solvent inclusion .

Q. What statistical methods are appropriate for analyzing biological assay reproducibility?

- Answer : Perform triplicate experiments with ANOVA to assess variance. Use Grubbs’ test to identify outliers. For dose-response curves, fit data to Hill equations (GraphPad Prism) and report 95% confidence intervals. Validate IC values via bootstrapping .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.